molecular formula C15H10Cl2N2O B5772098 3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5772098
M. Wt: 305.2 g/mol
InChI Key: BBROHWJWXWXHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which have been known for their biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with cellular targets such as enzymes, receptors, and DNA. It has been reported that this compound inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been reported to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi. This compound has also been shown to inhibit the growth of cancer cells in vitro. Moreover, it has been reported to have a low toxicity profile in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments include its low toxicity profile, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Moreover, it would be interesting to investigate the structure-activity relationship of this compound to design more potent and selective analogs for various applications.

Synthesis Methods

The synthesis method of 3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzyl chloride and 4-chlorophenylhydrazine with potassium carbonate in dimethylformamide. The reaction mixture is then heated at a temperature of 120°C for several hours. The resulting product is purified by recrystallization from ethanol to obtain the pure compound.

Scientific Research Applications

3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its antibacterial, antifungal, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, this compound has been evaluated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

5-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-12-7-5-10(6-8-12)15-18-14(19-20-15)9-11-3-1-2-4-13(11)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBROHWJWXWXHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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